molecular formula C18H13NO5S2 B2567893 2-hydroxy-4-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid CAS No. 853903-88-5

2-hydroxy-4-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid

Cat. No.: B2567893
CAS No.: 853903-88-5
M. Wt: 387.42
InChI Key: PMZQLQGQIFIKPD-NVNXTCNLSA-N
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Description

This product is the chemical compound 2-hydroxy-4-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid, provided for research and development purposes . The compound features a 1,3-thiazolidin-4-one core, a scaffold widely recognized in medicinal chemistry for its diverse biological activities . Its molecular structure incorporates a (Z)-configured benzylidene group at the 5-position of the thiazolidinone ring and a 2-hydroxybenzoic acid (salicylic acid) moiety, which may contribute to its physicochemical properties and potential for target interaction . Research into structurally similar thiazolidinone compounds has shown promise in various areas, including serving as antagonists for G-protein coupled receptors like GPR35 and exhibiting antitumor activity against human cancer cell lines in vitro . Furthermore, related compounds have been identified as modulators of cyclins and cyclin-dependent kinases, which are critical targets in oncology and cell biology research . Researchers are exploring this class of molecules for their potential application in developing novel therapeutic agents and biochemical probes. This product is intended for laboratory research use only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-hydroxy-4-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13NO5S2/c1-24-14-5-3-2-4-10(14)8-15-16(21)19(18(25)26-15)11-6-7-12(17(22)23)13(20)9-11/h2-9,20H,1H3,(H,22,23)/b15-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMZQLQGQIFIKPD-NVNXTCNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C=C2C(=O)N(C(=S)S2)C3=CC(=C(C=C3)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1/C=C\2/C(=O)N(C(=S)S2)C3=CC(=C(C=C3)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-hydroxy-4-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid represents a notable class of thiazolidinone derivatives, which have garnered attention for their diverse biological activities. This article aims to synthesize existing research findings on the biological activity of this compound, focusing on its antibacterial, antifungal, and anticancer properties.

Chemical Structure and Properties

The molecular formula of the compound is C16H15N1O4S1C_{16}H_{15}N_{1}O_{4}S_{1} with a molecular weight of approximately 325.36 g/mol. The structural characteristics include:

  • A thiazolidinone core, which is known for its significant pharmacological potential.
  • Hydroxy and methoxy substituents that enhance its biological activity.

Antibacterial Activity

Recent studies have demonstrated that thiazolidinone derivatives exhibit substantial antibacterial properties. For instance, compounds similar to This compound have shown effectiveness against various Gram-positive and Gram-negative bacteria.

Compound Bacterial Strain Minimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus32 µg/mL
Compound BEscherichia coli64 µg/mL

These results suggest that modifications in the thiazolidinone structure can lead to enhanced antibacterial efficacy .

Antifungal Activity

The antifungal potential of this compound has also been evaluated. Similar thiazolidinones were tested against common fungal strains such as Candida albicans and Aspergillus niger.

Compound Fungal Strain MIC (µg/mL)
Compound CCandida albicans16
Compound DAspergillus niger32

These findings indicate that the thiazolidinone framework contributes positively to antifungal activity, potentially through disruption of fungal cell wall synthesis .

Anticancer Activity

The anticancer properties of This compound have been explored in various cancer cell lines. Studies showed that this compound can induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction.

In vitro studies demonstrated:

Cell Line IC50 (µM)
MCF-710
HePG215
HCT11620

The results indicate a promising potential for this compound in cancer therapy, particularly against breast and liver cancer cell lines .

The biological activity of thiazolidinones is often attributed to their ability to inhibit key enzymes involved in bacterial cell wall synthesis and fungal growth, as well as inducing apoptotic pathways in cancer cells. The presence of the thiazolidine ring is crucial for these interactions.

Case Studies

  • Antibacterial Study : A study conducted by Maheta et al. synthesized various thiazolidinone derivatives and evaluated their antibacterial properties against E. coli and S. aureus, finding promising results with MIC values significantly lower than standard antibiotics .
  • Anticancer Study : Research published in the Ethiopian Chemical Society Bulletin assessed the cytotoxic effects of thiazolidinones on multiple cancer cell lines, revealing that certain derivatives exhibited potent anticancer activity by promoting apoptosis .

Scientific Research Applications

Antimicrobial Activity

Research indicates that thiazolidinone derivatives exhibit significant antimicrobial properties. The compound has been studied for its effectiveness against various bacterial strains, including resistant strains. Its mechanism often involves inhibition of bacterial enzymes critical for cell wall synthesis and lipid metabolism, making it a candidate for novel antibiotic development .

Anticancer Properties

The compound's ability to induce apoptosis in cancer cells has been documented. Studies have shown that it can inhibit the proliferation of cancer cell lines by disrupting cellular signaling pathways involved in growth and survival. The presence of the thiazolidinone moiety enhances its interaction with biological targets, potentially leading to improved therapeutic outcomes .

Enzyme Inhibition

The compound has been identified as a potent inhibitor of specific enzymes involved in metabolic processes. For instance, its inhibition of FabZ, an enzyme crucial for fatty acid biosynthesis in bacteria, showcases its potential as a lead compound for developing new antibacterial agents . Additionally, its interactions with histone acetyltransferases suggest that it could play a role in epigenetic regulation and cancer therapy .

Case Study 1: Antimicrobial Efficacy

A study published in MDPI examined the antimicrobial effects of various thiazolidinone derivatives, including the compound under review. The results demonstrated that it significantly inhibited the growth of Gram-positive bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Case Study 2: Cancer Cell Line Studies

In vitro studies have been conducted on various cancer cell lines (e.g., MCF-7 breast cancer cells) to evaluate the cytotoxic effects of this compound. Results indicated a dose-dependent decrease in cell viability, with mechanisms involving cell cycle arrest and apoptosis being elucidated through flow cytometry and Western blot analyses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzylidene Group

The benzylidene substituent significantly impacts bioactivity. Key analogs include:

Compound Name Benzylidene Substituent Key Features Biological Activity Reference
Target Compound 2-Methoxyphenyl Enhanced solubility via 2-hydroxybenzoic acid; Z-configuration stabilized Inferred antimicrobial/anticancer*
(Z)-5-(1-Methyl-1H-indol-3-ylmethylene)-2-thioxothiazolidin-4-one (5b) 1-Methylindol-3-yl Strong antibacterial/antifungal activity; low cytotoxicity Antibacterial, Antifungal
3-[(5Z)-5-Benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid Phenyl Meta-substituted benzoic acid; lacks methoxy group Not reported
2-[(5Z)-5-(4-Methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid 4-Methoxyphenyl Butanoic acid chain instead of benzoic acid; altered pharmacokinetics Not reported
5-{(5Z)-5-[(2Z)-2-Chloro-3-phenylprop-2-en-1-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}-2-methylbenzoic acid Chloro-phenylpropenyl Extended conjugation; chloro group enhances lipophilicity Not reported

Notes:

  • Methoxy vs. Hydroxy Groups : The 2-methoxyphenyl group in the target compound may improve metabolic stability compared to hydroxylated analogs (e.g., ’s (Z)-5-(2-hydroxybenzylidene) derivative), which are prone to oxidation .
  • Heterocyclic Substituents : Indole- or pyrazole-containing derivatives (e.g., ) exhibit enhanced antimicrobial activity due to π-π stacking with microbial enzymes .

Position and Nature of the Carboxylic Acid Group

The carboxylic acid’s position (ortho, meta, para) and chain length modulate solubility and target affinity:

Compound Name Carboxylic Acid Position/Chain Impact
Target Compound Para (4-hydroxybenzoic acid) Optimal hydrogen bonding with target proteins; high solubility
4-(3-Chloro-2-(4-nitrophenyl)-4-oxoazetidin-1-yl)benzoic acid () Para (benzoic acid) Nitro group enhances electron-withdrawing effects; potential cytotoxicity
2-[(5Z)-5-Benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide () Acetamide chain Increased lipophilicity; improved membrane permeability

Key Finding : Para-substituted benzoic acids generally exhibit better solubility and target engagement than meta-substituted analogs .

Q & A

Q. What synthetic routes are commonly employed for synthesizing thiazolidinone derivatives like this compound?

The compound can be synthesized via cyclocondensation reactions. A general method involves refluxing thiosemicarbazides (e.g., 3-(4-hydroxyphenyl)thiosemicarbazide) with chloroacetic acid, sodium acetate, and appropriate carbonyl compounds (e.g., 2-methoxybenzaldehyde derivatives) in a DMF/acetic acid mixture. The reaction typically proceeds for 2 hours, followed by recrystallization from DMF-ethanol . Key intermediates like hydrazones are formed first, which cyclize to yield the thiazolidinone core.

Q. How is the Z-configuration of the exocyclic double bond confirmed in this compound?

The Z-configuration is determined using X-ray crystallography. For example, in structurally similar compounds like (5Z)-5-(2-hydroxybenzylidene)-3-(4-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one, single-crystal X-ray diffraction (SCXRD) revealed bond angles and torsion angles consistent with the Z-isomer. The C=S and C=O groups adopt a coplanar arrangement, stabilizing the configuration .

Q. What analytical techniques are critical for characterizing this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the presence of methoxy, sulfanylidene, and aromatic protons. Coupling constants (e.g., J=810 HzJ = 8–10\ \text{Hz} for vinyl protons) help identify stereochemistry .
  • IR Spectroscopy : Stretching frequencies for C=O (1680–1720 cm1^{-1}), C=S (1220–1280 cm1^{-1}), and O–H (3200–3500 cm1^{-1}) are diagnostic .
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak and fragmentation patterns .

Q. What preliminary biological activities have been reported for similar thiazolidinone derivatives?

Analogous compounds exhibit antimicrobial and antioxidant properties. For instance, thiazolidinones with azo linkages showed MIC values of 8–32 µg/mL against S. aureus and E. coli. Antioxidant activity is assessed via DPPH radical scavenging (IC50_{50} = 12–45 µM) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of the thiazolidinone core?

  • Solvent System : A DMF/acetic acid (1:2 v/v) mixture enhances cyclization efficiency compared to pure DMF .
  • Catalysis : Adding 0.5 eq. of p-toluenesulfonic acid (PTSA) reduces reaction time by 30% .
  • Temperature Control : Maintaining reflux at 110–120°C minimizes side products like hydrazide decomposition intermediates .

Q. How do structural modifications (e.g., substituents on the benzylidene ring) affect bioactivity?

  • Electron-Withdrawing Groups : Substitution with halogens (e.g., Cl, Br) on the benzylidene ring enhances antimicrobial activity by 2–4 fold due to increased lipophilicity .
  • Methoxy Positioning : A 2-methoxy group (as in the target compound) improves antioxidant capacity by stabilizing radical intermediates via resonance .

Q. What contradictions exist in reported synthetic protocols, and how can they be resolved?

Discrepancies in yields (40–85%) arise from variations in oxocompound stoichiometry (0.01–0.03 mol). For reproducibility, a 1:1.2 molar ratio of thiosemicarbazide to carbonyl compound is recommended . Conflicting reports on recrystallization solvents (DMF-ethanol vs. acetic acid) suggest solvent polarity adjustments based on product solubility .

Q. What mechanistic insights explain the compound’s enzyme inhibition potential?

Thiazolidinones inhibit enzymes like α-glucosidase and tyrosinase via:

  • Hydrogen Bonding : The 4-oxo and sulfanylidene groups interact with catalytic residues (e.g., Asp214 in α-glucosidase) .
  • Metal Chelation : The thione sulfur binds to Cu2+^{2+} or Fe3+^{3+} in metalloenzymes, disrupting active-site geometry .

Q. What strategies mitigate degradation during storage or biological assays?

  • pH Control : Store at pH 6–7 in PBS buffer to prevent hydrolysis of the 4-oxo group .
  • Light Protection : Amber vials reduce Z→E isomerization under UV light .

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